molecular formula C12H13ClF3NO B1431824 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1427380-86-6

4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1431824
CAS No.: 1427380-86-6
M. Wt: 279.68 g/mol
InChI Key: KXOUNTYXLRIGCY-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated tetrahydropyridine derivative characterized by a 3-(trifluoromethoxy)phenyl substituent at the 4-position of the heterocyclic ring. Key properties include:

  • Molecular Formula: C₁₂H₁₃ClF₃NO
  • Molecular Weight: 263.69 g/mol
  • CAS Number: 1683-23-4 (hydrochloride salt)
  • Structural Features: The trifluoromethoxy (–OCF₃) group confers strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated analogs. This compound has been discontinued in commercial catalogs but remains of interest for research into central nervous system (CNS) targets due to its structural similarity to bioactive tetrahydropyridines .

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOUNTYXLRIGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

  • The synthesis usually begins with commercially available 3-(trifluoromethoxy)benzaldehyde or related trifluoromethoxy-substituted aromatic precursors.
  • This aldehyde undergoes a condensation reaction with 1,2,3,6-tetrahydropyridine , forming the substituted tetrahydropyridine intermediate.
  • Catalysts and solvents such as ethanol or methanol are commonly used to facilitate this condensation under controlled temperature conditions.

Electrophilic Halogenation and Halohydroxylation (Patent EP0965588A1)

  • A related synthetic approach for 4-phenyl-1,2,3,6-tetrahydropyridine derivatives involves:
    • Subjecting a tetrahydropyridine derivative to an electrophilic halogenating agent to produce a halogenated intermediate.
    • This intermediate is then treated with a halohydroxylation agent to introduce hydroxyl and halogen functionalities.
    • Subsequent treatment with a base induces cyclization or elimination steps to yield the tetrahydropyridine product.
  • This multi-step method, although described for phenyl derivatives, can be adapted for trifluoromethoxy-substituted analogs by using appropriately substituted starting materials.
  • The process allows for control over stereochemistry (cis configuration) and provides intermediates amenable to further functionalization.

Reduction of Pyridinium Salts (Patent CN105461617A)

  • A method for related trifluoromethoxy-substituted tetrahydropyridines involves:
    • Synthesizing N-benzyl (or substituted benzyl)-4-[4-(trifluoromethoxy)phenoxyl]pyridinium salts from the corresponding pyridine derivatives.
    • Reducing these salts using sodium borohydride in tetrahydrofuran (THF) at low temperatures (0–15 °C).
    • Subsequent acid treatment and hydrogenation yield the tetrahydropyridine hydrochloride salt.
    • Final treatment with alkali affords the free base or desired salt form.
  • This approach emphasizes mild reaction conditions, cost reduction, and improved product purity and yield.
  • The reduction step is carefully temperature-controlled to avoid decomposition and side reactions.

Hydrochloride Salt Formation

  • The free base tetrahydropyridine is treated with hydrochloric acid (commonly 2N HCl) in a biphasic system with solvents like isopropyl ether and water.
  • The aqueous phase containing the hydrochloride salt is separated, washed, and purified by recrystallization.
  • Salt formation improves the compound's solubility and stability for further applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Duration Notes
Condensation 3-(Trifluoromethoxy)benzaldehyde + tetrahydropyridine + catalyst Ambient to 70 °C Several hours Solvent: ethanol or methanol
Electrophilic Halogenation Electrophilic halogenating agent (e.g., NBS, Cl2) 0–25 °C 1–3 hours Control stereochemistry
Halohydroxylation Halohydroxylation agent (e.g., water + halogen source) 0–25 °C 1–4 hours Formation of halohydrin intermediates
Reduction of Pyridinium Salt Sodium borohydride in THF 0–15 °C 6 hours Slow addition, temperature control critical
Acid Treatment 2N HCl 0–25 °C 1–2 hours Formation of hydrochloride salt
Recrystallization Methyl isobutyl ketone or isopropyl ether Ambient Overnight Purification step

Research Findings and Yield Data

  • The multi-step synthesis involving halogenation and halohydroxylation followed by base treatment yields the tetrahydropyridine intermediate with moderate to high yields (~60–80%) depending on reaction scale and purity of reagents.
  • Reduction of pyridinium salts with sodium borohydride typically achieves yields around 70–85% with high stereoselectivity when temperature and addition rates are carefully controlled.
  • Hydrochloride salt formation and recrystallization steps provide high purity (>98%) final products suitable for pharmaceutical applications.
  • Industrial scale-up employs continuous flow reactors and optimized solvent systems to maximize yield and minimize impurities.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
Electrophilic Halogenation + Halohydroxylation Halogenating agents, bases Good stereocontrol, adaptable Multi-step, requires careful control
Reduction of Pyridinium Salt Sodium borohydride, THF, HCl Mild conditions, high purity Sensitive to temperature, requires careful handling
Direct Condensation + Salt Formation 3-(Trifluoromethoxy)benzaldehyde, tetrahydropyridine, HCl Simpler, scalable May require optimization for yield

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research has indicated that tetrahydropyridine derivatives exhibit antidepressant-like effects in animal models. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the trifluoromethoxy group enhance its efficacy and selectivity for specific receptors .

1.2 Neuroprotective Effects
The neuroprotective properties of tetrahydropyridine derivatives have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethoxy substitution is believed to improve the compound's ability to cross the blood-brain barrier, making it a candidate for further development in neuroprotection .

1.3 Anticancer Properties
Recent studies have explored the potential anticancer activities of this compound. In vitro assays demonstrated that it could inhibit the proliferation of certain cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest. The trifluoromethoxy group may play a crucial role in enhancing the compound's interaction with cancer-related targets .

Synthetic Methodologies

2.1 Synthetic Routes
The synthesis of 4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride typically involves multi-step processes starting from readily available precursors. A commonly employed method includes:

  • Formation of the Tetrahydropyridine Ring: Utilizing cyclization reactions under acidic conditions.
  • Introduction of the Trifluoromethoxy Group: This can be achieved through electrophilic aromatic substitution or nucleophilic fluorination techniques.

Table 1: Summary of Synthetic Methods

MethodologyDescriptionReferences
CyclizationFormation of the tetrahydropyridine ring via acid catalysis
Electrophilic SubstitutionIntroduction of trifluoromethoxy group
Nucleophilic FluorinationDirect fluorination of aromatic precursors

Material Science Applications

3.1 Polymer Chemistry
The incorporation of 4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. The unique properties conferred by the trifluoromethoxy group make these polymers suitable for applications in electronics and protective coatings .

3.2 Nanotechnology
In nanotechnology, this compound has been investigated for its potential use as a stabilizing agent in the synthesis of nanoparticles. Its ability to interact with metal ions can facilitate the formation of stable colloidal dispersions, which are crucial for various applications including catalysis and drug delivery systems .

Case Studies and Research Findings

Case Study 1: Antidepressant Activity
A study conducted by Jinzhou Medical University demonstrated that derivatives similar to 4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine exhibited significant antidepressant effects in rodent models when administered at specific dosages over a period of two weeks .

Case Study 2: Neuroprotection
Research published in De Gruyter highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study utilized cell culture models to evaluate cell viability and apoptosis markers following treatment with varying concentrations of the compound .

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its electronic and steric properties. This can affect the compound’s binding affinity to target proteins and enzymes, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and biological relevance:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Effects References
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride 3-(Trifluoromethoxy)phenyl C₁₂H₁₃ClF₃NO 263.69 High lipophilicity; discontinued; potential CNS activity
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride Phenyl C₁₁H₁₃N·HCl 195.68 Simpler structure; lower molecular weight; limited bioactivity reported
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride 3-(Trifluoromethyl)phenyl C₁₂H₁₃ClF₃N 263.69 Strong electron-withdrawing –CF₃ group; possible metabolic stability differences vs. –OCF₃ analog
4-(3-Fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-... hydrochloride 3-Fluoro-4-(1-methyltriazolyl)phenyl C₁₄H₁₆ClFN₄ 294.76 Enhanced receptor binding due to triazole; potential kinase inhibition
1-Methyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (Paroxetine Impurity) 4-Fluorophenyl, N-methyl C₁₂H₁₅FN 192.26 Neurotransmitter reuptake inhibition; impurity in antidepressant synthesis
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Phenyl, N-methyl (1,2,5,6 isomer) C₁₂H₁₅N 173.26 Neurotoxic; induces Parkinsonism via selective substantia nigra damage

Substituent Effects on Pharmacological Properties

  • Trifluoromethoxy (–OCF₃) vs. –CF₃ analogs may exhibit higher metabolic stability but reduced solubility .
  • N-Methylation : N-methylation (e.g., in Paroxetine impurities) increases lipophilicity and alters pharmacokinetics, but may also introduce neurotoxic risks, as seen in MPTP .

Biological Activity

4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer therapy. This article reviews the relevant research findings, case studies, and potential therapeutic applications of this compound.

  • IUPAC Name : 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
  • Molecular Formula : C₁₂H₁₂F₃NO
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 1211874-90-6

Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties. For instance, studies on similar compounds have shown their ability to inhibit microglial activation, which is a critical factor in neurodegenerative diseases such as Parkinson's disease. The blockade of microglial activation was found to be neuroprotective in models of MPTP-induced neurotoxicity, suggesting that derivatives like 4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride may also confer similar benefits .

Anticancer Activity

Compounds with a tetrahydropyridine structure have been explored for their anticancer potential. In various studies, these compounds demonstrated cytotoxicity against different cancer cell lines. For example, one study indicated that tetrahydropyridine derivatives could induce apoptosis in hypopharyngeal tumor cell models more effectively than standard treatments like bleomycin .

The biological activity of 4-[3-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride may be attributed to its structural features that facilitate interactions with biological targets:

  • Electron-Withdrawing Groups : The presence of the trifluoromethoxy group enhances the compound's lipophilicity and potentially increases its binding affinity to target proteins.
  • Molecular Docking Studies : In silico studies have revealed that similar compounds can form hydrogen bonds and halogen interactions with enzyme active sites, which may lead to their inhibitory effects on cholinesterases and other enzymes involved in neurodegenerative processes .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
NeuroprotectionInhibition of microglial activation; significant neuroprotection in MPTP models.
AnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than bleomycin.
Structure-Activity RelationshipIdentified novel chemotypes with potential for enhancing biological activity; structural modifications led to varying efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride?

  • Methodological Answer : The compound can be synthesized via condensation of tert-butyl 4-oxopiperidine-1-carboxylate with (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride under reflux in ethanol, followed by acid hydrolysis to yield the hydrochloride salt. Key intermediates should be purified via column chromatography (petroleum ether/ethyl acetate, 9:1) and characterized using 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm regioselectivity and trifluoromethoxy group retention . For scale-up, cesium carbonate in acetonitrile can enhance nucleophilic substitution efficiency, as demonstrated in analogous tetrafluoropyridine syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify aromatic proton environments, trifluoromethoxy group integration, and piperidine ring conformation.
  • Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen bonding networks (if single crystals are obtainable).
    Baseline purity should be assessed via HPLC (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. What are the primary pharmacological targets of this compound?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict affinity for monoamine transporters (e.g., serotonin or norepinephrine reuptake inhibitors) due to structural similarity to tricyclic antidepressants. Validate via in vitro radioligand binding assays using transfected HEK293 cells expressing human transporters. Dose-response curves (IC50_{50}) should be generated with positive controls (e.g., fluoxetine) .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring impact bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with halogens (Cl, Br), methyl, or nitro groups at the 3-position. Assess changes in:

  • Lipophilicity : LogP values via shake-flask method.
  • Receptor Binding : Competitive binding assays against reference ligands.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation.
    The trifluoromethoxy group enhances metabolic stability and blood-brain barrier penetration compared to methoxy analogs .

Q. How to resolve contradictions in reported solubility and stability data?

  • Methodological Answer : Discrepancies may arise from:

  • Solvent Polarity : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid.
  • Temperature Sensitivity : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Light Sensitivity : UV-vis spectroscopy under UVA/UVB exposure to detect photodegradation products.
    Use freeze-dried aliquots stored at -80°C to minimize batch variability .

Q. What advanced techniques are recommended for studying tautomeric equilibria in solution?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent 1H^{1}\text{H} NMR shifts in DMSO-d6_6/CDCl3_3 mixtures to detect tautomerization rates.
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to predict energetically favored states.
  • pH Titration : Use UV-vis spectroscopy to track absorbance changes (200–400 nm) across pH 2–12 .

Methodological Considerations

Q. How to design a robust protocol for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., d4_4-analog).
    Calculate AUC, Cmax_{\text{max}}, Tmax_{\text{max}}, and bioavailability. Cross-validate with microdialysis in brain extracellular fluid for CNS penetration assessment .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Collect halogenated waste separately and incinerate at >1,000°C.
    Acute toxicity data (LD50_{50}) are unavailable; assume Category 3 hazard and adhere to GHS guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
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4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

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